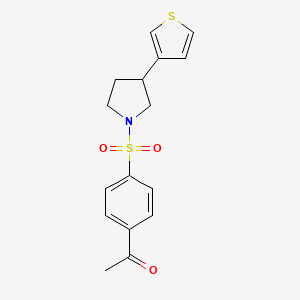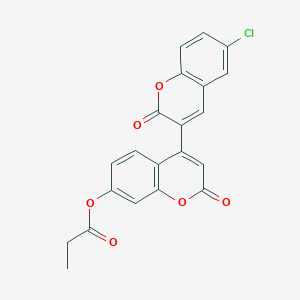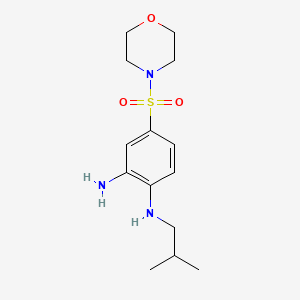
2-Amino-2-(2,3,6-trichlorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(2,3,6-trichlorophenyl)acetic acid, commonly known as ATCA, is a synthetic compound that has been widely used in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the family of arylacetic acids. ATCA has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
作用機序
The mechanism of action of ATCA is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, ATCA can reduce inflammation and pain. ATCA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
生化学的および生理学的効果
ATCA has been shown to exhibit anti-inflammatory, analgesic, and antiproliferative effects. It can reduce the production of prostaglandins, which are mediators of inflammation and pain. ATCA can also induce apoptosis and inhibit cell proliferation in cancer cells. Furthermore, ATCA has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
ATCA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied, and its effects are well documented. ATCA is also relatively inexpensive, making it a cost-effective option for lab experiments. However, there are also limitations to using ATCA in lab experiments. It has low solubility in water, which can make it difficult to administer. Additionally, the mechanism of action of ATCA is not fully understood, which can make it challenging to interpret results.
将来の方向性
For the study of ATCA include the development of more effective methods for administering ATCA, investigation of the mechanism of action of ATCA, and the development of new analogues with improved pharmacological properties.
合成法
ATCA can be synthesized through a multistep process that involves the reaction of 2,3,6-trichlorophenylacetic acid with ammonia and sodium nitrite. The reaction proceeds through the formation of an intermediate diazonium salt, which is then reduced to ATCA by sodium sulfite. The final product is obtained after purification by recrystallization.
科学的研究の応用
ATCA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antiproliferative effects. ATCA has been studied as a potential chemopreventive agent in cancer, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied as a potential treatment for inflammatory diseases, such as rheumatoid arthritis, as it can reduce inflammation and pain. Furthermore, ATCA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
2-amino-2-(2,3,6-trichlorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c9-3-1-2-4(10)6(11)5(3)7(12)8(13)14/h1-2,7H,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBKYCLUFBNFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(C(=O)O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-(2,3,6-trichloro-phenyl)-acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide](/img/structure/B2525005.png)

![4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2525008.png)
![2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2525012.png)




![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)

![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)

![[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol](/img/structure/B2525027.png)
